molecular formula C28H25NO B8523314 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol CAS No. 167162-31-4

4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol

Cat. No. B8523314
CAS RN: 167162-31-4
M. Wt: 391.5 g/mol
InChI Key: ZYNHYPXUEPQDFQ-UHFFFAOYSA-N
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Description

4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol is a useful research compound. Its molecular formula is C28H25NO and its molecular weight is 391.5 g/mol. The purity is usually 95%.
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properties

CAS RN

167162-31-4

Molecular Formula

C28H25NO

Molecular Weight

391.5 g/mol

IUPAC Name

4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenol

InChI

InChI=1S/C28H25NO/c1-21-3-13-25(14-4-21)29(26-15-5-22(2)6-16-26)27-17-9-23(10-18-27)7-8-24-11-19-28(30)20-12-24/h3-20,30H,1-2H3

InChI Key

ZYNHYPXUEPQDFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The above-prepared 4-methoxy-4′-(di-p-tolylamino)stilbene and twice equimolar amount of sodium ethanethiolate are dissolved in N,N-dimethylformamide, and reacted for 5 hours at 130° C. The mixture is cooled down, and then poured into water and neutralized with hydrochloric acid. The objective material is extracted therefrom using acetic acid. The extracted liquid is washed with water, and then dried. The crude objective material is prepared by removing the solvent (i.e., N,N-dimethylformamide) therefrom. Further, the crude objective material is purified with a column chromatography using silica gel. Thus, 4-hydroxy-4′-(di-p-tolylamino)stilbene (i.e., objective material) is prepared.
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Synthesis routes and methods II

Procedure details

The obtained 4-methoxy-4′-(di-p-tolylamino)stilbene and two equivalent amounts of sodium ethanethiolate were dissolved into N,N-dimethylformamide, allowing reaction to proceed at 130° C. for 5 hours. The solution was cooled, added in water, and neutralized with hydrochloric acid, and the target product was extracted with ethyl acetate. The extract liquid was washed with water and dried, and solvent was removed to obtain a crude product, which was then purified by column chromatography on silica gel to give 4-hydroxy-4′-(di-p-tolylamino)stilbene (CTP-1), a target product.
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